molecular formula C13H10ClN3O B12754734 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- CAS No. 89659-91-6

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-

Cat. No.: B12754734
CAS No.: 89659-91-6
M. Wt: 259.69 g/mol
InChI Key: MVBVUUPCQSHNFV-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorine atom, a methyl group, and a pyridinyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: 2H-Benzimidazol-2-one derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new materials and catalysts .

Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor antagonists. They have shown activity against various biological targets, making them valuable in drug discovery .

Medicine: Medicinal chemistry has explored 2H-Benzimidazol-2-one derivatives for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic properties .

Industry: In the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications, including as active ingredients in pesticides and drugs .

Comparison with Similar Compounds

Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and pyridinyl groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .

Properties

CAS No.

89659-91-6

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyridin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C13H10ClN3O/c1-16-10-6-5-9(14)8-11(10)17(13(16)18)12-4-2-3-7-15-12/h2-8H,1H3

InChI Key

MVBVUUPCQSHNFV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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